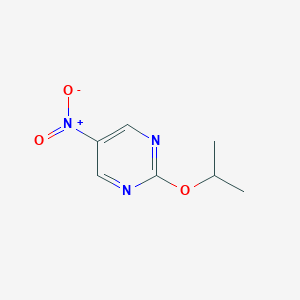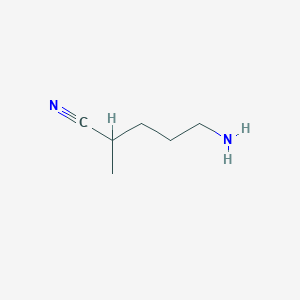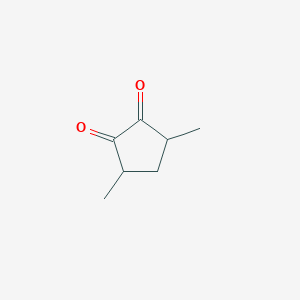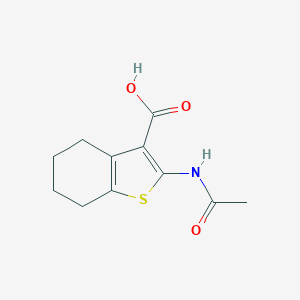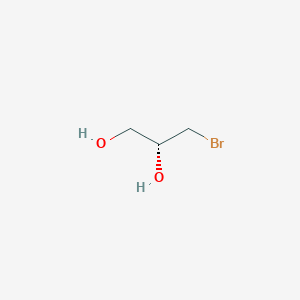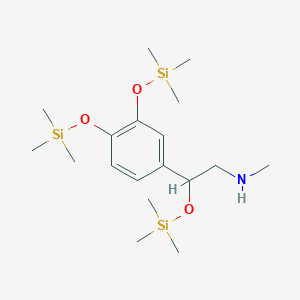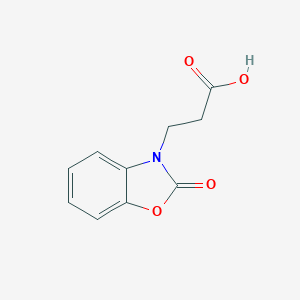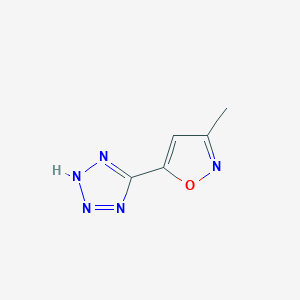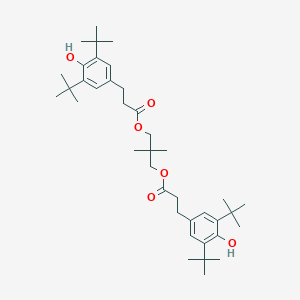
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a heterocyclic organic compound that contains a benzene ring fused with a thiazole ring. It is also known as 2-Methyl-6-(3-methyl-2-triazene)-benzothiazole or MMTBT.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) varies depending on its application. In the case of its antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In its antibacterial and antifungal activities, it disrupts the cell membrane of the microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been found to exhibit antioxidant activity and to have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) in lab experiments include its diverse range of applications, its high potency, and its ability to selectively target specific cells or microorganisms. However, its limitations include its potential toxicity, its instability in certain conditions, and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the study of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI). These include:
1. Further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems.
2. Development of new synthetic methods for the production of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) with improved yields and purity.
3. Investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
5. Investigation of its potential use in agriculture as a pesticide or herbicide.
In conclusion, Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a versatile compound that has numerous applications in scientific research. Its diverse range of activities and potential for further development make it an exciting area of study for researchers in various fields.
Synthesemethoden
The synthesis of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place at elevated temperatures and yields the desired product.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been extensively studied for its various applications in scientific research. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
16293-62-2 |
|---|---|
Produktname |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) |
Molekularformel |
C9H10N4S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-methyl-N-(methyldiazenyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N4S/c1-6-11-8-4-3-7(12-13-10-2)5-9(8)14-6/h3-5H,1-2H3,(H,10,12) |
InChI-Schlüssel |
CDCIFHRNJUFTLK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
Synonyme |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



